molecular formula C16H16N2O B11860627 2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one

2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one

Cat. No.: B11860627
M. Wt: 252.31 g/mol
InChI Key: NWKQIPGRPMTBOK-UHFFFAOYSA-N
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Description

2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus and an aminoethylphenyl substituent

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1-one derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other isoindoline derivatives .

Biological Activity

The compound 2-(4-(1-aminoethyl)phenyl)isoindolin-1-one is a member of the isoindolinone family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and case studies.

  • Chemical Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Dopamine Receptor Modulation :
    • The compound has been shown to interact with the human dopamine receptor D2, influencing dopaminergic signaling pathways associated with motor control and reward systems.
  • Inhibition of Cyclin-dependent Kinase 7 (CDK7) :
    • Research indicates that this compound may act as an inhibitor of CDK7, a crucial enzyme in cell cycle regulation. By modulating CDK7 activity, it can affect cellular proliferation and apoptosis.
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may inhibit the MDM2-p53 interaction, a pathway often dysregulated in cancers such as liposarcoma. This inhibition could lead to enhanced p53 activity, promoting apoptosis in tumor cells.

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Properties :
    • Isoindolinone derivatives have demonstrated significant antioxidant activity through mechanisms such as DPPH scavenging and inhibition of lipid peroxidation, which are critical in preventing oxidative stress-related diseases .
  • Antidiabetic Effects :
    • Some derivatives of isoindolinones have shown promising results in inhibiting α-glucosidase activity, suggesting potential applications in managing diabetes by reducing postprandial glucose levels .
  • Neuroprotective Effects :
    • The modulation of dopaminergic pathways indicates potential neuroprotective effects, particularly relevant in conditions like Parkinson's disease.

Case Studies and Research Findings

A review of recent literature highlights various studies on the biological activities of isoindolinone derivatives:

StudyFindings
Demonstrated interaction with dopamine D2 receptors leading to altered dopaminergic signaling.
Showed dual action as an antioxidant and α-glucosidase inhibitor, with significant effects on glucose metabolism.
Reported antitumor effects through CDK7 inhibition and modulation of the p53 pathway.

Pharmacokinetics

In silico analyses suggest favorable pharmacokinetic properties for isoindolinone derivatives, including good bioavailability and metabolic stability. However, specific pharmacokinetic data for this compound remains limited.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[4-(1-aminoethyl)phenyl]-3H-isoindol-1-one

InChI

InChI=1S/C16H16N2O/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10,17H2,1H3

InChI Key

NWKQIPGRPMTBOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)N

Origin of Product

United States

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